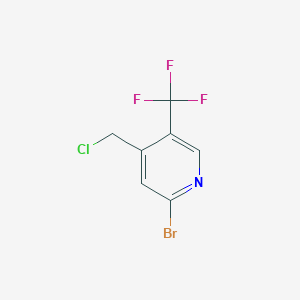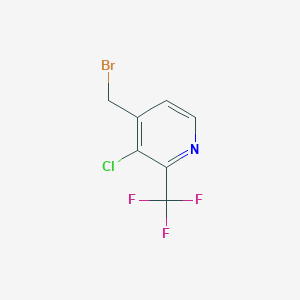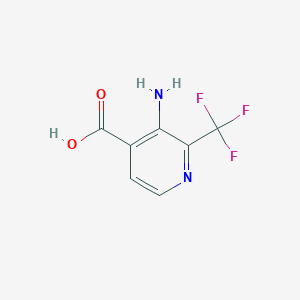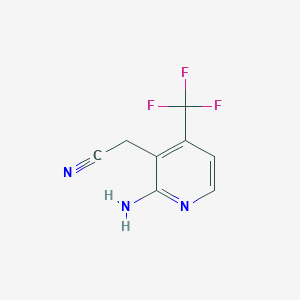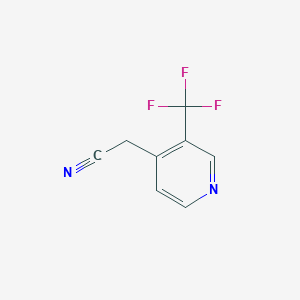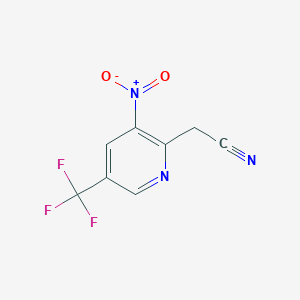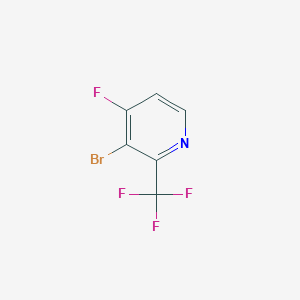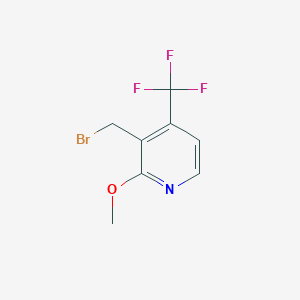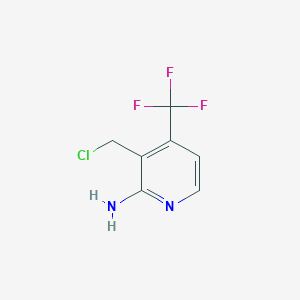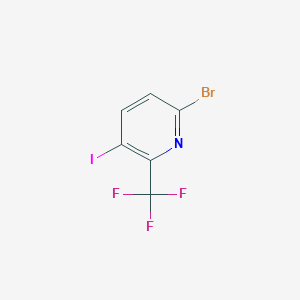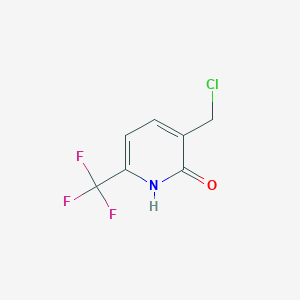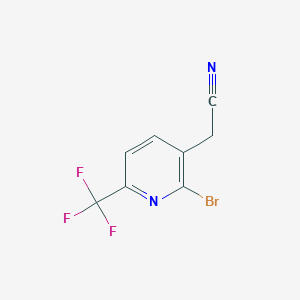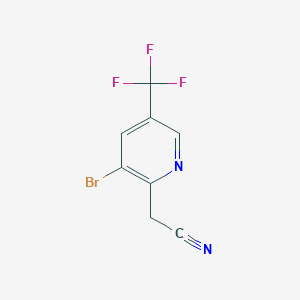
3-Bromo-5-(trifluoromethyl)pyridine-2-acetonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods . For instance, “2-Bromo-5-(trifluoromethyl)pyridine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Molecular Structure Analysis
While the exact molecular structure of “3-Bromo-5-(trifluoromethyl)pyridine-2-acetonitrile” is not available, related compounds such as “3-Bromo-2-chloro-5-(trifluoromethyl)pyridine” have a molecular formula of CHBrClFN .
Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
3-Bromo-5-(trifluoromethyl)pyridine-2-acetonitrile and related compounds have been extensively studied for their spectroscopic properties. The characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, combined with density functional theory (DFT) calculations, has provided valuable insights into their geometric structure, vibrational frequencies, and chemical shift values. Such studies are fundamental for understanding the electronic properties and reactivity of these molecules (H. Vural & M. Kara, 2017).
Role in Organic Synthesis
This compound plays a pivotal role in organic synthesis, particularly in coupling reactions. For example, the iron(II)-mediated alkyne coupling reactions demonstrate its utility in creating η6-coordinated arene and pyridine complexes through a highly chemo- and regioselective [2 + 2 + 2] cycloaddition of C≡C and C≡N triple bonds. This method offers an efficient pathway to synthesize π-arene and -pyridine complexes, showcasing the compound's versatility as a reactant (Karine Ferré, L. Toupet, & V. Guerchais, 2002).
Chemical Reactions and Interactions
The compound's involvement in various chemical reactions underlines its importance in synthetic chemistry. For instance, the study of solvent effects on halogen bond symmetry, particularly in acetonitrile, reveals the compound's role in modulating interaction energies and influencing the outcome of reactions. Such insights are crucial for designing new materials and pharmaceuticals with desired properties (Anna-Carin C. Carlsson et al., 2013).
Exploration of Non-linear Optical (NLO) Properties
The investigation into the non-linear optical properties of related compounds, using time-dependent DFT (TD-DFT) and Natural Bond Orbital (NBO) analysis, provides a foundation for developing new materials for optical applications. By understanding the electronic and optical behavior of these molecules, researchers can tailor materials for specific uses in technology, such as in the development of optical switches and modulators (H. Vural & M. Kara, 2017).
Antimicrobial and DNA Interaction Studies
The exploration of antimicrobial activities and DNA interactions of these compounds contributes to the development of new therapeutic agents. By studying their effect on pBR322 plasmid DNA and testing their antimicrobial activities, researchers can identify potential applications in medicine, such as in the treatment of infections or as tools in molecular biology (H. Vural & M. Kara, 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAIPMGVKOCQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)pyridine-2-acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



